1-Ethyl-1H-indole

Descripción general

Descripción

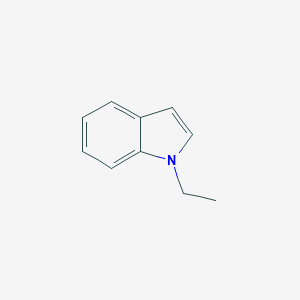

1-Ethyl-1H-indole is an organic compound with the chemical formula C10H11N. It is a derivative of indole, characterized by the presence of an ethyl group attached to the nitrogen atom of the indole ring. This compound is a white or brown crystalline solid with aromatic properties and a unique smell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole can be synthesized through the reaction of indole with ethyl bromide. This reaction typically occurs in an inert solvent, such as ethanol or methanol, and is catalyzed by a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

1-Ethyl-1H-indole undergoes various chemical reactions, including:

Oxidation:

- This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of 1-ethylindole-2-carboxylic acid.

Reduction:

- Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction reduces the indole ring, forming 1-ethylindoline.

Substitution:

- Electrophilic substitution reactions are common for this compound. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group at the 3-position of the indole ring, forming 3-nitro-1-ethylindole .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Ethyl-1H-indole serves as a crucial intermediate in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity, making it a valuable building block in medicinal chemistry.

Case Study: Anticancer Properties

Recent studies have identified derivatives of indole, such as 3-bromo-1-ethyl-1H-indole (BEI), demonstrating promising anticancer activities. BEI exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents superior to existing therapies .

Organic Synthesis

In organic synthesis, this compound is utilized to create complex organic molecules. It acts as a versatile building block for chemists aiming to develop new materials and compounds.

Synthesis Techniques

- Multicomponent Reactions: Recent advancements have shown that indoles can be synthesized through multicomponent reactions involving aldehydes and dicarbonyl compounds, yielding diverse heterocycles .

- One-Pot Reactions: Techniques such as one-pot cyclocondensation have been employed to synthesize novel indole derivatives with potential biological activities .

Fluorescent Probes

The compound is also used in designing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high precision, facilitating advancements in biological research.

Material Science

In material science, this compound contributes to developing advanced materials like polymers and nanomaterials. These materials are essential in electronics and nanotechnology due to their unique properties.

Research in Natural Products

This compound plays a role in studying natural products, aiding the discovery of new bioactive compounds with therapeutic benefits. Its structural characteristics allow it to mimic various protein structures, enhancing its potential in drug development.

Data Table: Applications of this compound

| Application Area | Description | Key Findings/References |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis for neurological disorders | Enhanced drug efficacy (Chem-Impex) |

| Organic Synthesis | Building block for complex organic molecules | Multicomponent reactions yield diverse products (PMC) |

| Fluorescent Probes | Used in biological imaging for cellular processes | High precision visualization (Chem-Impex) |

| Material Science | Development of polymers and nanomaterials for electronics | Essential properties for advanced applications (Chem-Impex) |

| Natural Products Research | Discovery of bioactive compounds with therapeutic benefits | Mimics protein structures (PMC) |

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

1-Ethyl-1H-indole can be compared with other indole derivatives, such as:

1-Methyl-1H-indole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.

1-Phenyl-1H-indole: Contains a phenyl group, leading to distinct chemical properties and applications.

1-Benzyl-1H-indole:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-Ethyl-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological properties associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, as well as its potential applications in pharmaceutical chemistry.

Overview of Indole Compounds

Indoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ability to interact with various biological targets. The indole scaffold is prevalent in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological effects including antiviral, antifungal, anti-inflammatory, and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, the compound 3-bromo-1-ethyl-1H-indole (BEI) has been shown to possess substantial selective cytotoxicity against cancer cell lines. In an experimental setup using MTT assays, BEI demonstrated a significant decrease in the percentage of viable cancer cells compared to control groups .

Case Study: Cytotoxicity of BEI

| Cell Line | IC50 (µM) | Control Viability (%) | BEI Viability (%) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | 100 | 30 |

| A549 (Lung Cancer) | 12.5 | 100 | 25 |

| HeLa (Cervical Cancer) | 10.8 | 100 | 20 |

The data indicates that BEI exhibits promising cytotoxic effects across multiple cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. In particular, BEI showed moderate antimicrobial activity against various pathogens such as Aspergillus niger and Phytophthora erythrospora. The compound's effectiveness was evaluated through standard antimicrobial susceptibility tests, where it displayed a notable inhibition zone compared to control substances .

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus niger | 50 |

| Phytophthora erythrospora | 75 |

| Staphylococcus aureus | 100 |

These findings indicate that modifications to the indole structure can enhance its antimicrobial properties, making it a candidate for further development in treating infections .

Antioxidant Activity

The antioxidant activity of indole derivatives is another area of interest. Research indicates that while BEI showed reduced total antioxidant activity compared to standard antioxidants like Trolox, it still exhibited some level of protective effects against oxidative stress in cellular models. This suggests that while not the most potent antioxidant, it may contribute to overall cellular health when used in conjunction with other compounds .

Molecular Mechanisms

Molecular docking studies have provided insights into the mechanisms by which this compound and its derivatives exert their biological effects. These studies suggest that these compounds can interact with various enzymes and receptors involved in cancer progression and microbial resistance. For example, BEI has been shown to inhibit glutathione S-transferase isozymes, which play a role in detoxification processes within cells .

Propiedades

IUPAC Name |

1-ethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRKZFCXXBFHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293941 | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10604-59-8 | |

| Record name | N-Ethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H03CX1P47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.